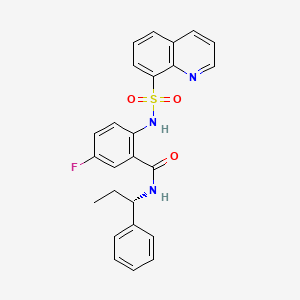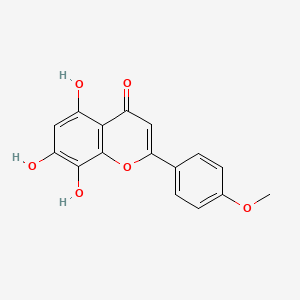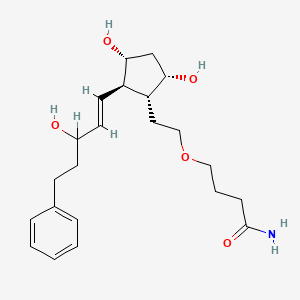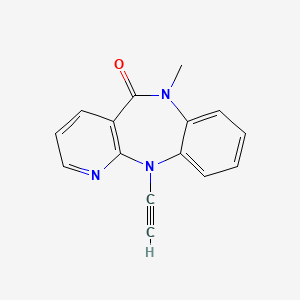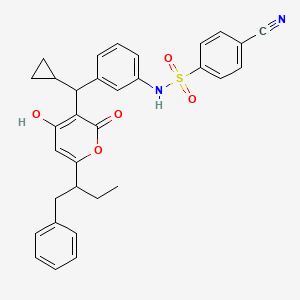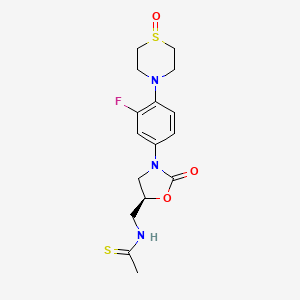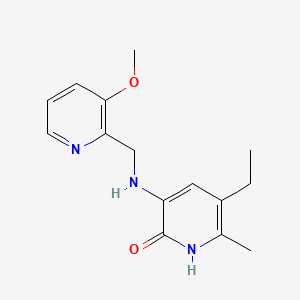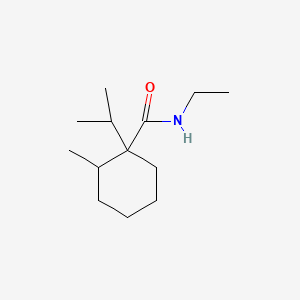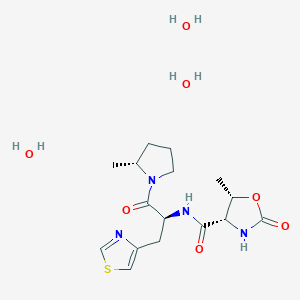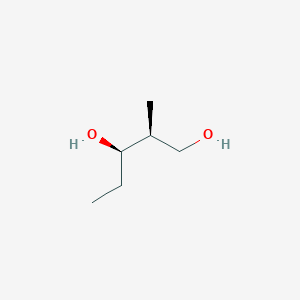
(2S,3R)-2-Methyl-1,3-pentanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Methyl-1,3-pentanediol is a chiral diol with two stereocenters, making it an important compound in stereochemistry. It is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-1,3-pentanediol can be achieved through several methods. One common approach involves the enantioselective reduction of 2-methyl-3-pentanone using chiral catalysts. Another method includes the asymmetric hydrogenation of 2-methyl-3-pentenoic acid derivatives. These reactions typically require specific catalysts and conditions to ensure high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods are environmentally friendly and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-Methyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Aplicaciones Científicas De Investigación
(2S,3R)-2-Methyl-1,3-pentanediol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is used in the study of enzyme mechanisms and stereoselective processes.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is used in the production of polymers, resins, and other materials
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-Methyl-1,3-pentanediol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. Its stereochemistry plays a crucial role in determining its interactions and effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-2-Amino-3-methyl-4-phosphonobutyric acid
- (2S,3R)-3-Amino-2-hydroxydecanoic acid .
Uniqueness
(2S,3R)-2-Methyl-1,3-pentanediol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in research and industry .
Propiedades
Número CAS |
94339-79-4 |
|---|---|
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
(2S,3R)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Clave InChI |
SPXWGAHNKXLXAP-NTSWFWBYSA-N |
SMILES isomérico |
CC[C@H]([C@@H](C)CO)O |
SMILES canónico |
CCC(C(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


